

PF-3758309 hydrochloride stability in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-3758309 hydrochloride

Cat. No.: B1513135

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Application Notes and Protocols: PF-3758309 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3758309 is a potent and orally available, ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2][3][4] It demonstrates high selectivity for PAK4, with a dissociation constant (Kd) of 2.7 nM.[1][2][3] This compound has been shown to inhibit the phosphorylation of the PAK4 substrate GEF-H1 and suppress anchorage-independent growth in various tumor cell lines.[1] [2][3][5][6] Furthermore, PF-3758309 has demonstrated significant tumor growth inhibition in human xenograft models, highlighting its potential in cancer research and drug development.[2] [3][5] These application notes provide detailed information on the solubility and storage of **PF-3758309 hydrochloride** to ensure its effective use in research settings.

Solubility Data

The solubility of PF-3758309 and its dihydrochloride salt varies across different solvents. The following table summarizes the available quantitative solubility data for easy reference. It is important to note that using fresh, anhydrous DMSO is recommended, as moisture can reduce the solubility of the compound.[1] For higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be beneficial.[5]



Compound Form	Solvent	Maximum Concentration	Molar Concentration (mM)	Reference
PF-3758309	DMSO	≥24.53 mg/mL	-	[5]
PF-3758309	DMSO	10 mg/mL	-	[6]
PF-3758309	DMSO	98 mg/mL	199.74 mM	[1]
PF-3758309	Ethanol	≥101.4 mg/mL (with gentle warming and sonication)	-	[5]
PF-3758309	DMF	10 mg/mL	-	[6]
PF-3758309	DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	-	[6]
PF-3758309	Water	Insoluble	-	[5]
PF-3758309 dihydrochloride	DMSO	56.35 mg/mL	100 mM	
PF-3758309 dihydrochloride	Water	56.35 mg/mL	100 mM	

Experimental ProtocolsPreparation of Stock Solutions

This protocol outlines the steps for preparing a 10 mM stock solution of **PF-3758309 hydrochloride** in DMSO.

Materials:

- **PF-3758309 hydrochloride** (Molecular Weight: 563.55 g/mol for the dihydrochloride salt)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials



- Calibrated micropipettes
- Vortex mixer
- Optional: Ultrasonic bath or water bath at 37°C

Procedure:

- Aliquoting the Compound: Allow the vial of PF-3758309 hydrochloride to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount of the compound needed for your stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.6355 mg of PF-3758309 dihydrochloride.
- Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For a 10 mM stock solution, add 1 mL of DMSO for every 5.6355 mg of PF-3758309 dihydrochloride.
- Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does
 not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic
 bath for a short period.[5] Visually inspect the solution to ensure there are no visible
 particles.
- Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C.[5] Under these conditions, the stock solution is reported to be stable for several months.[5]

Phospho-GEF-H1 Cellular Assay

This is a brief outline of a cellular assay to measure the inhibitory effect of PF-3758309 on PAK4 activity by quantifying the phosphorylation of its substrate, GEF-H1.[5]

Cell Line:

 HEK293 cells stably transfected with tetracycline-inducible PAK4 kinase domain and constitutively expressing HA-tagged GEF-H1ΔDH (TR-293-KDG cells).[5]

Procedure:

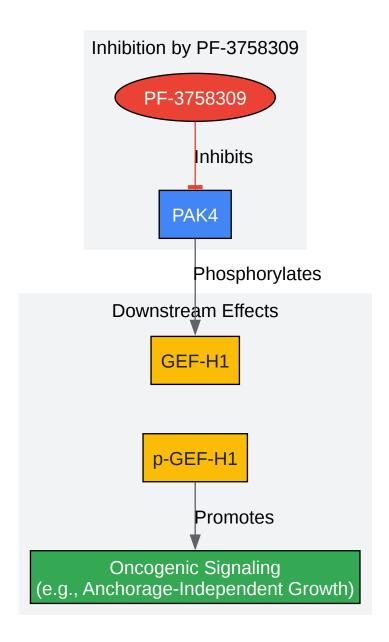


- Cell Treatment: Incubate the TR-293-KDG cells with various concentrations of PF-3758309 for 3 hours.[5]
- Immunoprecipitation: Capture the HA-tagged GEF-H1 from cell lysates using an anti-HA antibody-coated plate.[5]
- Detection: Detect the phosphorylated GEF-H1 using an anti-phospho-S810-GEF-H1 antibody.[5]
- Quantification: Quantify the amount of phosphorylated GEF-H1 using a horseradish peroxidase-conjugated secondary antibody and a suitable substrate.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by PF-3758309 and a general workflow for its application in cell-based assays.

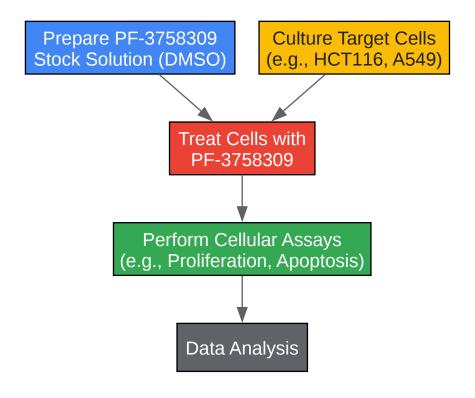




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Caption: PF-3758309 inhibits PAK4, preventing GEF-H1 phosphorylation and oncogenic signaling.





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Caption: General experimental workflow for using PF-3758309 in cell-based assays.

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 To cite this document: BenchChem. [PF-3758309 hydrochloride stability in DMSO and other solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513135#pf-3758309-hydrochloride-stability-indmso-and-other-solvents]

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